![molecular formula C13H15N3O2 B5504319 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)
2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone
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Description
"2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone" is a compound related to the pyridazinone class of chemicals. Pyridazinones are heterocyclic compounds that have attracted significant interest due to their diverse pharmacological activities. This specific compound belongs to a subgroup that is characterized by the presence of a 6-hydroxy group and a substituted amino group at the 2-position.
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from various precursors like keto esters or hydrazine derivatives. For example, a novel class of compounds was synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)furan and thiophene carboxylates, showcasing the versatility in the synthesis of pyridazinone derivatives (Gani Koza et al., 2013). Another method involved Friedel-Crafts acylation and subsequent cyclization processes (M. Soliman et al., 2011).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including "2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone," is crucial in determining their chemical and biological properties. The structure is characterized by the presence of the pyridazinone core, with various substitutions influencing its reactivity and interaction with biological targets. Techniques like NMR, IR, UV, and MS, along with computational methods, are commonly used for structural characterization (Z. Zi, 2002).
Chemical Reactions and Properties
Pyridazinone derivatives engage in various chemical reactions, including cyclization, acylation, and substitution, which are central to their synthesis and modification. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, depend significantly on the substituents attached to the core pyridazinone ring. These properties influence their biological activity and potential as therapeutic agents (Hajja S. Alonazy et al., 2009).
Scientific Research Applications
Novel Synthesis Pathways
The research into 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone and its derivatives highlights innovative synthesis methods and their potential applications in developing pharmacologically active compounds. For example, a study demonstrated the synthesis of a novel pyridazino-fused ring system, indicating the chemical's versatility in forming complex structures with potential biological activities (L. Károlyházy, G. Horváth, P. Mátyus, 2001). Another research effort involved the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing the adaptability of this chemical framework in creating diverse heterocyclic compounds with potential for significant biological properties (Gani Koza, Selbi Keskin, M. Ozer, Betül Cengiz, E. Şahin, M. Balci, 2013).
Antitumor and Antimicrobial Properties
Significant research has been conducted on the antitumor and antimicrobial properties of derivatives of 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone. One study identified a new class of antineoplastic agents among 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles derived from the thermal Fischer indolization of hydrazones, which originated from 4-hydrazino-5-methyl-1H-pyridin-2-one, indicating promising antitumor activity in vitro and in vivo (C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, E. Bisagni, 1990). Furthermore, the synthesis and reactions of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been explored, with some derivatives being screened for their antimicrobial activities, although the results were mostly negative, highlighting the need for further modification to enhance biological activity (Hajja S. Alonazy, H. M. Al-Hazimi, Makarem M. Korraa, 2009).
properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1H-pyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-11-5-3-2-4-6-11)10-16-13(18)8-7-12(17)14-16/h2-8H,9-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMBDYJXJVRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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